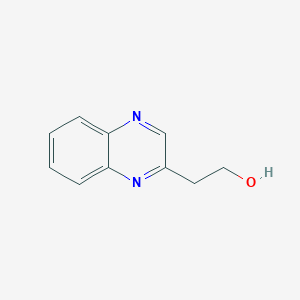

2-(Quinoxalin-2-YL)ethanol

Description

Structure

3D Structure

Properties

CAS No. |

30093-23-3 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2-quinoxalin-2-ylethanol |

InChI |

InChI=1S/C10H10N2O/c13-6-5-8-7-11-9-3-1-2-4-10(9)12-8/h1-4,7,13H,5-6H2 |

InChI Key |

IBGYOCWSEXZTCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)CCO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Quinoxalin 2 Yl Ethanol

Classical Multi-Step Synthesis Pathways

The traditional synthesis of 2-(quinoxalin-2-yl)ethanol is typically a multi-step process that involves the initial formation of the quinoxaline (B1680401) ring system, followed by the introduction or modification of the side chain. These pathways often necessitate the use of protecting groups to ensure selectivity.

Condensation Reactions for Quinoxaline Ring Formation

The most fundamental and widely utilized method for constructing the quinoxaline scaffold is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. sapub.orgbanglajol.info This facile reaction, first reported in the 19th century, remains a cornerstone of quinoxaline synthesis. encyclopedia.pub

The general mechanism involves the reaction of an o-phenylenediamine (B120857) with a suitable α-dicarbonyl compound. For the specific synthesis of this compound, the required dicarbonyl precursor would be a derivative of 4-hydroxy-2-oxobutanal (B1210844) or a synthetically equivalent molecule where the hydroxyl group is appropriately masked. The reaction typically proceeds by refluxing the reactants in a solvent such as ethanol (B145695) or acetic acid for a period ranging from a few hours to twelve hours. banglajol.info

Numerous modifications to this classical approach have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions. These include the use of various catalysts and alternative energy sources. sapub.orgresearchgate.net Microwave irradiation, for example, has been shown to accelerate the condensation, leading to high yields of pure products in short reaction times, often using ethanol as the solvent. sapub.org Different catalytic systems have been explored to facilitate the cyclocondensation, with research highlighting the efficacy of various agents under different conditions.

Table 1: Catalytic Systems for Quinoxaline Synthesis via Condensation

| Catalyst System | Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| None | o-phenylenediamine, 1,2-dicarbonyl | Ethanol or Acetic Acid | Reflux, 2-12 h | Variable | banglajol.info |

| Microwave Irradiation | o-phenylenediamine, α-dicarbonyl | Ethanol | Microwave | High | sapub.org |

| Bentonite K-10 Clay | o-phenylenediamine, benzil | Ethanol | Room Temp, 20 min | 95% | encyclopedia.pub |

| Iodine | o-phenylenediamine, 1,2-dicarbonyl | Ethanol | Reflux | Good | tandfonline.com |

| Hexafluoroisopropanol (HFIP) | o-phenylenediamine, benzil | None (HFIP as solvent) | Room Temp, 20 min | 95% | encyclopedia.pub |

| [MoO2(ONO)]2 Complex | o-phenylenediamine, benzoin | Ethanol | Reflux, 2 h | 94% | raco.cat |

Functionalization Strategies for the Hydroxyethyl (B10761427) Side Chain

Once the quinoxaline nucleus is formed, or concurrently with its formation, the 2-hydroxyethyl side chain must be introduced. This can be achieved through several functionalization strategies.

One approach involves starting with a pre-functionalized quinoxaline. For instance, the alkylation of quinoxaline-2-carbaldehyde (B121957) with a methyl magnesium reagent can yield 1-(quinoxalin-2-yl)ethanol, a structural isomer of the target compound. sapub.org A similar strategy could be adapted using a reagent that introduces a two-carbon chain with a protected hydroxyl group.

Another common method is the functionalization of a 2-methylquinoxaline. The methyl group on the quinoxaline ring is activated and can undergo various reactions. A NaH-mediated C-H functionalization of methyl aza-arenes with aldehydes has been reported to produce related structures like 1-(4-nitrophenyl)-2-(quinoxalin-2-yl)ethanol, demonstrating the feasibility of building upon a methyl-substituted quinoxaline. derpharmachemica.com The synthesis of 2-(1,4-oxazino[2,3-b]quinoxalin-4-yl)ethanol from 2,3-dichloroquinoxaline (B139996) and diethanolamine (B148213) also showcases a method of introducing a hydroxyethyl-containing moiety onto the quinoxaline system. mdpi.com

Furthermore, side-chain functionalization can be achieved by reacting a quinoxaline intermediate with appropriate reagents. The synthesis of 1-phenyl-2-(quinoxalin-2-yl)ethanol, for example, involves reacting a quinoxaline intermediate with phenyl-substituted reagents like 2,2-dibromo-1-phenylethanone. This highlights a pathway where a halo-substituted quinoxaline could be reacted with a nucleophile containing the desired hydroxyethyl group.

Protecting Group Chemistry in this compound Synthesis

In multi-step syntheses, particularly those involving reactive functional groups, protecting groups are essential tools to ensure chemoselectivity. organic-chemistry.orgwikipedia.org The synthesis of this compound involves two key functional groups that might require protection: the hydroxyl group of the side chain and potentially an amino group on the o-phenylenediamine precursor if it contains other reactive sites.

A protecting group is a temporarily attached chemical moiety that masks a functional group to prevent it from reacting during a synthetic step. organic-chemistry.org This strategy requires at least two additional steps: the protection step to introduce the group and the deprotection step to remove it once its purpose is served. organic-chemistry.orgpressbooks.pub

For the hydroxyl group of the 2-hydroxyethyl side chain, protection might be necessary if subsequent reactions are performed under conditions that would affect the -OH group (e.g., strong bases or certain oxidation/reduction reactions). Common protecting groups for alcohols include:

Silyl Ethers: Such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), which are stable to many reaction conditions but can be removed using fluoride (B91410) ion sources (like TBAF) or acid. libretexts.org

Acetals: Such as tetrahydropyranyl (THP) ether, which is stable to bases and nucleophiles but is cleaved under acidic conditions. libretexts.org

Esters: Such as acetate (B1210297) or pivaloate, which can be removed by hydrolysis. wikipedia.org

If a substituted o-phenylenediamine is used, an amino group might need protection as a carbamate (B1207046) (e.g., Boc or Cbz) to prevent it from interfering with the desired condensation or side-chain functionalization reactions. organic-chemistry.org The choice of a protecting group is critical and must be stable during the intended reaction while being easily removable without affecting other parts of the molecule. antispublisher.or.id

Direct and One-Pot Synthesis Approaches

To improve efficiency, reduce waste, and simplify procedures, chemists have developed direct and one-pot syntheses. These methods combine multiple reaction steps into a single procedure without isolating intermediates, offering a more streamlined route to the target molecule.

Catalytic Systems for Direct Functionalization

One-pot syntheses of quinoxalines are often extensions of the classical condensation reaction, utilizing effective catalysts to drive the reaction to completion in a single step. researchgate.nettandfonline.com For instance, polymer-supported sulphanilic acid has been used as a heterogeneous catalyst for the one-pot synthesis of various quinoxaline derivatives from 1,2-diamines and 1,2-dicarbonyl compounds in ethanol. researchgate.net Similarly, molecular iodine is an effective catalyst for the one-pot synthesis of complex quinoxalines. tandfonline.com

More advanced strategies involve the direct C-H functionalization of a pre-formed quinoxaline ring. nih.govmdpi.com While many recent studies focus on the C-3 functionalization of quinoxalin-2(1H)-ones, the principles can be extended to other quinoxaline systems. nih.govmdpi.comresearchgate.net These reactions often employ a catalyst to activate a C-H bond on the quinoxaline ring, allowing for the direct introduction of a new functional group. A hypothetical direct synthesis of this compound could involve the reaction of quinoxaline with a reagent like 2-iodoethanol (B1213209) under specific catalytic conditions that promote C-H activation at the C-2 position.

Table 2: Examples of One-Pot Quinoxaline Syntheses

| Reactants | Catalyst/Reagent | Solvent | Key Features | Reference |

|---|---|---|---|---|

| 1,2-diamines, 1,2-dicarbonyls | Polymer supported sulphanilic acid | Ethanol | Heterogeneous, recyclable catalyst | researchgate.net |

| 1-(1-alkyl-1H-benzimidazol-2-yl)-ethanone, o-phenylenediamine | Iodine | Ethanol | Avoids use of harmful bromine | tandfonline.com |

| o-phenylenediamine, ethyl bromoacetate | Triethylamine (B128534) | Acetonitrile (B52724) | Direct synthesis of quinoxalin-2-ones | academicjournals.org |

| Benzoin, o-phenylenediamine | [MoO2(ONO)]2 complex | Ethanol | Mild conditions, low catalyst loading | raco.cat |

Transition Metal-Mediated Syntheses

Transition metal catalysis is a powerful tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov Several transition metal-mediated methods are applicable to the synthesis of this compound.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for preparing substituted quinoxalines. banglajol.info This approach could involve the reaction of a 2-haloquinoxaline (e.g., 2-chloroquinoxaline) with an organoboron reagent containing the hydroxyethyl moiety, such as 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanol, in the presence of a palladium catalyst.

While many recent efforts have focused on developing transition-metal-free synthetic routes to avoid the cost and toxicity associated with some metals, researchgate.netrsc.org metal-catalyzed reactions remain indispensable. For example, copper-catalyzed cascade cycloamination reactions represent another pathway to quinoxaline derivatives. raco.cat The development of efficient and green experimental protocols using transition metal catalysts continues to be an active area of research. frontiersin.org

Organocatalytic Routes to this compound

The synthesis of the quinoxaline core is frequently achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the specific synthesis of this compound, a potential precursor would be a 1,2-dicarbonyl compound bearing a hydroxyethyl group, such as a protected form of 4-hydroxy-2,3-dioxobutanal. The reaction can be effectively promoted by various organocatalysts, which are attractive alternatives to metal-based catalysts due to their lower toxicity, cost-effectiveness, and stability.

Several organocatalytic systems have been developed for quinoxaline synthesis. For instance, 3,5-bis(trifluoromethyl)phenylammonium triflate (BFPAT) has been demonstrated as an efficient catalyst for the one-pot synthesis of quinoxaline derivatives in water. benthamdirect.com Similarly, nitrilotris(methylenephosphonic acid) has been used as an effective organocatalyst, providing the desired quinoxaline products in high yields and with short reaction times. rsc.org Another innovative approach involves the use of vitamin B1, a biocompatible material, covalently functionalized onto graphitic carbon nitride nanosheets (CN-Pr-VB1). acs.org This heterogeneous organocatalyst has shown excellent performance in quinoxaline synthesis under solvent-free conditions. acs.org The reaction of easily accessible nitro olefins with the tBuOOH/1,8-diazabicycloundec-7-ene (TBHP/DBU) organocatalytic system can also produce α-nitro epoxides, which then react with 1,2-phenylenediamines to yield quinoxalines. researchgate.net

Table 1: Selected Organocatalysts for Quinoxaline Synthesis

| Organocatalyst | Reactants | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| 3,5-Bis(trifluoromethyl)phenylammonium triflate (BFPAT) | o-phenylenediamines, 1,2-dicarbonyls | Water | Green solvent, one-pot synthesis | benthamdirect.com |

| Nitrilotris(methylenephosphonic acid) | 1,2-diamines, 1,2-carbonyls | Not specified | High yields, short reaction times | rsc.org |

| Vitamin B1 functionalized g-C3N4 (CN-Pr-VB1) | Aryl 1,2-diamines, 1,2-dicarbonyls | Solvent-free | Heterogeneous, reusable, biocompatible | acs.org |

Green Chemistry Principles in Synthesis of this compound

The integration of green chemistry principles into the synthesis of quinoxaline derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free Reaction Conditions

A significant advancement in green synthesis is the development of solvent-free reaction conditions. Mechanochemical methods, such as grinding or milling, and the use of heterogeneous catalysts that function without a solvent medium are key strategies. The use of the aforementioned CN-Pr-VB1 organocatalyst, for example, facilitates the synthesis of quinoxalines without the need for a solvent. acs.org

Utilization of Sustainable Catalysts

Sustainable catalysts are typically derived from renewable resources, are biocompatible, and can be easily recycled and reused. Vitamin B1-based catalysts are a prime example of a sustainable approach. acs.org Furthermore, biocatalysts, such as whole-plant cells, represent a highly sustainable option. For the synthesis of chiral quinoxaline alcohols, the use of Daucus carota (carrot) roots for the bioreduction of quinoxaline ketones has been successfully demonstrated, offering a green and effective method for producing enantiomerically pure compounds. researchgate.net Other green approaches include the use of water as a solvent, which is non-toxic, inexpensive, and environmentally benign. benthamdirect.comacademie-sciences.frtandfonline.com The use of polyethylene (B3416737) glycol (PEG) has also been explored as a green, recyclable solvent medium. researchgate.netripublication.com

Stereoselective Synthesis Approaches

The development of stereoselective methods is crucial for producing specific enantiomers of chiral molecules, which is of particular importance in medicinal chemistry where different enantiomers can have vastly different biological activities.

Enantioselective Formation of Chiral this compound Analogs

While direct enantioselective synthesis of this compound is not extensively documented, a highly relevant and green strategy involves the asymmetric bioreduction of a precursor ketone, 2-(quinoxalin-2-yl)ethan-1-one. This transformation can yield enantiomerically pure (S)- or (R)-2-(quinoxalin-2-yl)ethanol. A study has demonstrated the successful use of Daucus carota roots as a biocatalyst for the stereoselective reduction of various quinoxaline ketones to their corresponding chiral alcohols with high enantiomeric excess. researchgate.net This chemoenzymatic strategy is a powerful tool for accessing enantiopure chiral alcohols. researchgate.net

The process involves incubating the quinoxaline ketone substrate with graded carrot pieces in water. The enzymes within the plant cells catalyze the reduction, leading to the formation of the chiral alcohol. The enantioselectivity of this bioreduction makes it a valuable method for synthesizing optically active quinoxaline derivatives. researchgate.net

Table 2: Bioreduction of Quinoxaline Ketones to Chiral Alcohols using Daucus carota

| Substrate (Quinoxaline Ketone) | Product (Chiral Alcohol) | Incubation Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 2-Acetylquinoxaline | (S)-1-(Quinoxalin-2-yl)ethanol | 48 | 98 | >99 |

| 2-Acetyl-3-methylquinoxaline | (S)-1-(3-Methylquinoxalin-2-yl)ethanol | 48 | 96 | >99 |

Data adapted from a study on the bioreduction of quinoxaline ketones. researchgate.net

This biocatalytic approach highlights a sustainable and highly selective route to chiral quinoxaline alcohols, which could be directly applied to produce enantiopure this compound from its corresponding ketone precursor.

Diastereoselective Synthesis Strategies

The diastereoselective synthesis of this compound and its derivatives is a critical area of research, aimed at controlling the three-dimensional arrangement of atoms to yield specific stereoisomers. A primary strategy for achieving this is through the asymmetric reduction of a prochiral ketone, such as 2-acetylquinoxaline. This approach introduces a new chiral center at the carbon bearing the hydroxyl group.

Research into the synthesis of quinoxaline-containing mimetics of Lipoxin A4 has provided significant insights into such diastereoselective reductions. nih.govacs.org In these studies, a key intermediate, a quinoxaline ketone, was subjected to asymmetric reduction to produce the corresponding chiral alcohol, a structure analogous to this compound.

Initial attempts at the asymmetric reduction of the quinoxaline ketone intermediate using a RuCl[(R,R)-Tsdpen][p-cymene] catalyst in a transfer hydrogenation with formic acid and triethylamine resulted in low enantioselectivities of 66%. nih.govacs.org However, subsequent investigations employing Noyori's catalyst system proved to be highly effective.

The use of (R,R)-RuCl₂[xylBinap]DAIPEN or (S,S)-RuCl₂[xylBinap]DAIPEN in the presence of potassium tert-butoxide and triisopropyl borate (B1201080) led to excellent enantioselectivity, achieving 99% ee for both the (R)- and (S)-enantiomers of the resulting alcohol. nih.govacs.org This high degree of stereocontrol is crucial for the synthesis of enantiomerically pure compounds. Despite the high enantioselectivity, the yields for the (R)- and (S)-enantiomers were moderate, at 40% and 54% respectively. nih.govacs.org

Another significant area of diastereoselective synthesis involves the asymmetric hydrogenation of the quinoxaline ring itself, leading to chiral tetrahydroquinoxaline derivatives. rsc.orgacs.org While not directly forming the this compound structure, these methods highlight the use of chiral catalysts to control stereochemistry in the quinoxaline system. For instance, Ir-catalyzed asymmetric hydrogenation of 2-substituted quinoxalines has been developed, yielding chiral tetrahydroquinoxalines with excellent enantioselectivities. rsc.org The choice of solvent was found to be critical, with toluene/dioxane favoring the (R)-enantiomer and ethanol favoring the (S)-enantiomer when using specific chiral phosphine (B1218219) ligands. rsc.org

These findings underscore the importance of catalyst and solvent selection in achieving high diastereoselectivity in the synthesis of chiral quinoxaline-based compounds.

Research Findings on Asymmetric Reduction of a Quinoxaline Ketone

| Catalyst System | Reagents | Enantioselectivity (ee) | Yield | Enantiomer | Reference |

| RuCl[(R,R)-Tsdpen][p-cymene] | Formic acid, Triethylamine | 66% | - | (R) | nih.govacs.org |

| (R,R)-RuCl₂[xylBinap]DAIPEN | Potassium tert-butoxide, Triisopropyl borate | 99% | 40% | (R) | nih.govacs.org |

| (S,S)-RuCl₂[xylBinap]DAIPEN | Potassium tert-butoxide, Triisopropyl borate | 99% | 54% | (S) | nih.govacs.org |

Spectroscopic Characterization Techniques for 2 Quinoxalin 2 Yl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a crucial technique for ascertaining the exact structure of organic molecules in both solution and solid forms. By examining the magnetic properties of atomic nuclei, NMR delivers a comprehensive map of the carbon and hydrogen framework of 2-(quinoxalin-2-yl)ethanol.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) reveals the number of different types of protons, their immediate electronic surroundings, and their spatial relationship to other protons. A standard ¹H NMR spectrum for this compound shows specific signals for the aromatic protons on the quinoxaline (B1680401) ring and the aliphatic protons of the ethanol (B145695) side chain.

The aromatic portion of the spectrum is typically complex, with multiple signals arising from the coupling between adjacent protons on the quinoxaline ring. jocpr.com The proton on the pyrazine (B50134) ring, which is adjacent to the ethanol side chain, usually shows up as a clear singlet. The ethanol side chain produces two distinct signals: a triplet for the methylene (B1212753) group next to the quinoxaline ring and another triplet for the methylene group attached to the hydroxyl function. The hydroxyl proton (-OH) generally appears as a broad singlet, with its exact position varying depending on the concentration and solvent used.

Table 1: Representative ¹H NMR Spectral Data for this compound

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon backbone of a molecule. In the spectrum of this compound, each unique carbon atom generates a separate signal. The spectrum will display signals for the eight carbons of the quinoxaline ring system and the two aliphatic carbons of the ethanol side chain.

Typically, the aromatic carbon signals are found in the downfield region of the spectrum (120-160 ppm), whereas the aliphatic carbons appear in the upfield region (20-70 ppm). The carbon atom (C-2) in the pyrazine ring, which is bonded to both a nitrogen atom and the ethanol substituent, is notably deshielded.

Table 2: Representative ¹³C NMR Spectral Data for this compound

Note: Chemical shifts are approximate and can vary based on the solvent.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

For the definitive assignment of all proton and carbon signals, particularly in more complex derivatives, two-dimensional (2D) NMR experiments are essential. tandfonline.commdpi.com

Correlation Spectroscopy (COSY): This experiment identifies networks of coupled protons (¹H-¹H). For this compound, COSY spectra would illustrate correlations between adjacent aromatic protons and, significantly, between the two methylene groups of the ethanol side chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC links directly bonded proton and carbon atoms (¹H-¹³C). This technique is critical for assigning carbon signals based on previously identified proton signals. mdpi.com For example, the proton signal around 3.2 ppm would correlate with the carbon signal at approximately 40 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects long-range (2-3 bond) connections between protons and carbons. mdpi.com This is especially useful for confirming the connectivity between different molecular fragments. For instance, an HMBC spectrum would display a correlation between the protons of the C1' methylene group and the C-2 carbon of the quinoxaline ring, thereby confirming the attachment point of the side chain. mdpi.com

Solid-State NMR Applications for this compound Forms

While solution-state NMR is more prevalent, solid-state NMR (ssNMR) offers valuable insights into the structure and dynamics of this compound in its solid forms, such as crystalline or amorphous states. acs.orgnih.gov ssNMR is particularly useful for studying polymorphism, the phenomenon where a compound can exist in multiple crystalline structures. rsc.org Different polymorphs can exhibit distinct physical properties, and techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR can differentiate between them by detecting variations in their chemical shifts and relaxation times. acs.org

Infrared (IR) Spectroscopy Methodologies

Infrared (IR) spectroscopy is a fast and effective method for identifying the functional groups within a molecule. When exposed to infrared radiation, the bonds in a molecule vibrate at specific frequencies, which are then recorded in an IR spectrum as a plot of absorbance or transmittance versus frequency.

Vibrational Band Assignment for Functional Groups

The IR spectrum of this compound shows distinct absorption bands that correspond to its primary functional groups.

O-H Stretch: A prominent, broad absorption band is typically seen between 3400-3200 cm⁻¹, which is indicative of the hydroxyl (-OH) group's stretching vibration. The broadening of this peak is a result of hydrogen bonding. mdpi.com

C-H Aromatic Stretch: The stretching vibrations of the C-H bonds on the quinoxaline ring generally produce absorption bands in the 3100-3000 cm⁻¹ region. arkat-usa.org

C-H Aliphatic Stretch: Sharp peaks corresponding to the C-H bond stretching in the ethanol side chain appear in the 3000-2850 cm⁻¹ range. arkat-usa.org

C=N and C=C Aromatic Stretch: A series of sharp absorption bands between 1650-1450 cm⁻¹ are due to the stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the quinoxaline ring. arkat-usa.org

C-O Stretch: A strong absorption band, characteristic of the carbon-oxygen single bond stretching in the primary alcohol, is usually observed in the 1075-1000 cm⁻¹ range. mdpi.com

Table 3: Key IR Absorption Bands for this compound

Fourier-Transform Infrared (FTIR) Analysis

FTIR spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. innovatechlabs.com For this compound and its derivatives, the FTIR spectrum reveals characteristic absorption bands that confirm their structural features.

The presence of the hydroxyl (-OH) group, a key feature of the ethanol side chain, is typically identified by a broad absorption band in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the aromatic quinoxaline ring and the aliphatic ethanol chain are observed in the 3100-2850 cm⁻¹ range. ijpbs.commdpi.com Specifically, aromatic C-H stretches appear around 3050 cm⁻¹, while aliphatic C-H stretches are found at slightly lower wavenumbers. mdpi.com

The quinoxaline ring itself gives rise to a series of characteristic peaks. The C=N stretching vibration of the pyrazine ring within the quinoxaline moiety typically appears around 1614-1554 cm⁻¹. ijpbs.com Aromatic C=C stretching vibrations are also observed in the 1600-1450 cm⁻¹ region. arkat-usa.org The C-O stretching vibration of the primary alcohol in the ethanol side chain can be expected around 1050 cm⁻¹. Other notable peaks include those for N-H bending (if applicable in derivatives) around 1410 cm⁻¹ and C-N stretching around 1342 cm⁻¹. ijpbs.com

In a study of related quinoxaline derivatives, the IR spectrum of 2-(1H-Indol-3-yl)-6,7-dimethyl-quinoxaline showed a characteristic N-H stretching vibration of the indole (B1671886) moiety at 3432 cm⁻¹. vulcanchem.com For 1,2-bis(4-(quinoxalin-2-yl)phenoxy)ethane, characteristic peaks were observed at 3053 cm⁻¹ (aromatic C-H), 1602 cm⁻¹ (C=N), 1542 cm⁻¹ (C=C), and 1236 cm⁻¹ (ether C-O). arkat-usa.org

Table 1: Typical FTIR Absorption Bands for this compound and its Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | References |

| Hydroxyl (-OH) | Stretching (broad) | 3400-3200 | open.edu |

| Aromatic C-H | Stretching | ~3050 | mdpi.com |

| Aliphatic C-H | Stretching | 2960-2850 | mdpi.com |

| C=N (Quinoxaline) | Stretching | 1614-1554 | ijpbs.com |

| C=C (Aromatic) | Stretching | 1600-1450 | arkat-usa.org |

| C-O (Alcohol) | Stretching | ~1050 | open.edu |

| N-H (in derivatives) | Bending | ~1410 | ijpbs.com |

| C-N (Quinoxaline) | Stretching | ~1342 | ijpbs.com |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their mass-to-charge ratio (m/z). libretexts.org

In EI-MS, high-energy electrons bombard the sample, leading to ionization and extensive fragmentation. The fragmentation pattern provides valuable structural information. For quinoxaline and its derivatives, a characteristic fragmentation pathway involves the loss of a hydrogen cyanide (HCN) molecule from the molecular ion. aip.orgchempap.org The behavior of quinoxaline under electron impact is known to show prominent peaks corresponding to [M-HCN]⁺ and [M-2HCN]⁺. aip.org For this compound, the molecular ion peak (M⁺) would be expected, followed by fragments resulting from the cleavage of the ethanol side chain. Common fragmentations would include the loss of a hydroxyl radical (•OH), a water molecule (H₂O), or the entire ethanol side chain.

ESI-MS is a "soft" ionization technique that is particularly useful for analyzing polar and thermally labile molecules, as it typically produces protonated molecules [M+H]⁺ with minimal fragmentation. libretexts.orgnih.gov This is highly advantageous for confirming the molecular weight of this compound and its derivatives. nih.gov ESI-MS can be coupled with tandem mass spectrometry (MS/MS) to induce fragmentation of the protonated molecule, providing detailed structural insights. nih.gov The fragmentation patterns in ESI-MS/MS can help to map the connectivity of the molecule. For instance, in the analysis of novel synthetic 1-N-glycoside-quinoxalinone derivatives, ESI-MS/MS was used to characterize the breakdown routes of the protonated molecules. nih.gov

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. rsc.org This technique is crucial for unambiguously confirming the molecular formula of newly synthesized compounds. For a derivative like 2-(thiophen-2-yl)quinoxaline, HRMS (EI) found an m/z of 212.0411, which was very close to the calculated m/z of 212.0408 for the molecular formula C₁₂H₈N₂S. rsc.org This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Mass Spectrometry Data for Quinoxaline Derivatives

| Compound | Ionization Method | Key Fragment/Ion (m/z) | Interpretation | Reference |

| Quinoxaline | EI-MS | [M-HCN]⁺, [M-2HCN]⁺ | Loss of one and two molecules of hydrogen cyanide | aip.org |

| 2-(Thiophen-2-yl)quinoxaline | HRMS (EI) | 212.0411 | [M]⁺, Confirms molecular formula C₁₂H₈N₂S | rsc.org |

| 1,4-Bis-(quinoxalin-2-yl)benzene | EI-MS | 334 | [M]⁺ | d-nb.info |

| N-(4-((3-Methylquinoxalin-2-yl)amino)phenyl)benzamide | MS | 355.12 | [M+H]⁺ | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. academicjournals.org

Quinoxaline derivatives typically exhibit multiple absorption bands in the UV-Vis spectrum corresponding to π→π* and n→π* electronic transitions. The quinoxaline ring system is a chromophore, and its absorption spectrum is sensitive to substitution patterns and the solvent environment. academicjournals.orgajrconline.org

The electronic absorption spectra of quinoxaline derivatives often show intense absorption bands in the UV region. For example, the electronic absorption spectra of selected quinoxaline derivatives in dimethylsulfoxide (DMSO) show characteristic absorption bands. researchgate.net In a study on acenaphtho[1,2-b]quinoxaline, electronic absorption spectra were recorded in various solvents to investigate the effects on the transition energies. academicjournals.org The spectra generally revealed intense bands with some showing vibrational fine structure. academicjournals.org

For a related compound, 2-(thiophen-2-yl)quinoxaline, the UV-vis spectrum in acetonitrile (B52724) showed absorption maxima (λmax) at 217 nm, 272 nm, 353 nm, and 368 nm. rsc.org Another study on a quinoxaline-fused cyclopenta[cd]azulene (B14757204) derivative reported an intense absorption band from 300 to 450 nm, with weaker bands from 500 to 900 nm. mdpi.com The strong absorption is typically ascribed to the π–π* transition of the quinoxaline core. mdpi.com The position and intensity of these bands can be influenced by the nature of the substituents on the quinoxaline ring and the solvent polarity. academicjournals.orgacademicjournals.org

Table 3: UV-Vis Absorption Data for Selected Quinoxaline Derivatives

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

| 2-(Thiophen-2-yl)quinoxaline | Acetonitrile | 217, 272, 353, 368 | π→π | rsc.org |

| Quinoxaline-fused cyclopenta[cd]azulene | THF | 300-450, 500-900 | π→π | mdpi.com |

| N-methylated quinoxaline-fused cation | CHCl₃ | 479 | π→π* | mdpi.com |

| 4-(benzo[g]quinoxalin-2-yl)phenol | Not specified | 390 | Not specified | nih.gov |

Determination of Electronic Transitions

The electronic transitions of quinoxaline derivatives are typically investigated using UV-Visible spectroscopy. These transitions primarily involve the promotion of electrons from lower energy molecular orbitals (MOs) to higher energy MOs. The two main types of transitions observed are π→π* and n→π. elte.hu The π→π transitions are generally of high intensity and occur at shorter wavelengths, while the n→π* transitions are of lower intensity and appear at longer wavelengths. elte.hu

In quinoxaline and its derivatives, the absorption spectra are influenced by the solvent and the nature of substituents on the quinoxaline ring. For instance, in aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), quinoxaline derivatives exhibit characteristic absorption maxima. mdpi.com The introduction of different functional groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands. For example, electron-withdrawing groups can influence the energy of the electronic transitions. mdpi.com

Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to complement experimental findings and provide a deeper understanding of the electronic transitions. kg.ac.rs These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. kg.ac.rs For some quinoxalinone derivatives, TD-DFT calculations have predicted intramolecular n→π* electronic transitions at around 415 nm. kg.ac.rs

Table 1: Electronic Transition Data for Selected Quinoxaline Derivatives

| Compound/Derivative | Solvent | λmax (nm) | Type of Transition | Reference |

|---|---|---|---|---|

| Quinoxaline Derivatives (General) | - | 270–320 | π→π* | |

| Quinoxaline Derivatives (General) | - | 350–400 | n→π* | |

| 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxalines | DMSO/water | ~350 | - | mdpi.com |

| N-Heteroacene derivative A | Tetrahydrofuran | 252 | π→π* | rasayanjournal.co.in |

| 4-(benzo[g]quinoxalin-2-yl)phenol | - | Not specified | - | nih.gov |

| Quinoxalinone derivatives | Ethanol | ~415 | n→π* | kg.ac.rs |

| Co(II) complex with quinoxalin-2,3-dione derivative | DMF | 655, 456, 377 | d-d transitions | ajrconline.org |

| Ni(II) complex with quinoxalin-2,3-dione derivative | DMF | 410, 366 | Charge transfer | ajrconline.org |

| Cu(II) complex with quinoxalin-2,3-dione derivative | DMF | 750, 680 | d-d and MLCT | ajrconline.org |

This table is for illustrative purposes and includes data for various quinoxaline derivatives to demonstrate the range of electronic transitions observed in this class of compounds.

X-ray Crystallography for Structural Elucidation

Single crystal X-ray diffraction is the definitive method for elucidating the molecular structure of crystalline compounds. unimi.it For a derivative, (R)-1-(3-methyl-7-nitroquinoxalin-2-yl)ethanol, single-crystal X-ray diffraction studies confirmed its absolute configuration. researchgate.net

The crystal structures of various quinoxaline derivatives have been determined, revealing key structural parameters. For example, the structure of 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline was confirmed to crystallize in a monoclinic system with the space group P21/c. nih.gov In another study, the crystal structure of ethyl 2-[(2Z)-3-oxo-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoxalin-2-ylidene]acetate was reported, highlighting the conformation of the ester side chain. researchgate.net

Table 2: Crystallographic Data for a Quinoxaline Derivative

| Parameter | 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.2009(17) |

| b (Å) | 8.3544(9) |

| c (Å) | 13.9179(17) |

| β (°) | 104.980(5) |

| Reference | nih.gov |

This table presents data for a representative quinoxaline derivative to illustrate the type of information obtained from single crystal X-ray diffraction.

The way molecules are arranged in a crystal, known as crystal packing, is governed by various intermolecular interactions. These interactions play a crucial role in the stability and physical properties of the solid-state material. Common interactions observed in the crystal structures of quinoxaline derivatives include hydrogen bonding, π-π stacking, and C-H···N or C-H···O interactions. researchgate.netnih.gov

In the crystal structure of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline, molecules are linked into chains by C-H···N hydrogen bonds and further organized into corrugated layers through offset π-stacking interactions. nih.gov The centroid-centroid distance for these π-stacking interactions was found to be 3.6716 (8) Å. nih.gov Similarly, in the crystal of 3-phenyl-1-{3-[(3-phenylquinoxalin-2-yl)oxy]propyl}-1,2-dihydroquinoxalin-2-one, C-H···O and C-H···N hydrogen bonds create chains that are further linked by π-stacking interactions. iucr.org

These non-covalent interactions are fundamental in crystal engineering, influencing properties like melting point, solubility, and polymorphism. The study of these interactions in 1,4-dihydroquinoxaline-2,3-dione cocrystals revealed complex networks of hydrogen bonds and π-stacking that dictate the supramolecular architecture. rsc.org

Computational and Theoretical Studies of 2 Quinoxalin 2 Yl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For a compound like 2-(quinoxalin-2-yl)ethanol, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311G(d,p). These calculations would yield crucial information about the molecule's electronic structure, including the distribution of electron density and the locations of electrophilic and nucleophilic sites. Such studies on related quinoxaline (B1680401) derivatives have been used to predict their reactivity and interaction with biological targets. d-nb.inforesearchgate.net

Ab Initio Methods for Geometry Optimization

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, would be used to determine the most stable three-dimensional structure of this compound. Geometry optimization calculations would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. This information is critical for understanding its shape and how it might interact with other molecules.

Calculation of Molecular Orbitals and Energy Levels

A key output of quantum chemical calculations is the determination of the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. For quinoxaline derivatives, these values are often correlated with their electronic and optical properties. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

| Total Energy | Data not available |

Note: This table is for illustrative purposes only. The values are not based on actual experimental or computational data for this compound.

Molecular Modeling and Simulations

Molecular modeling and simulations provide insights into the dynamic behavior and conformational preferences of molecules.

Conformational Analysis and Energy Landscapes

Table 2: Hypothetical Conformational Analysis Data for this compound

| Dihedral Angle | Relative Energy (kcal/mol) | Population (%) |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only. The values are not based on actual experimental or computational data for this compound.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations would be used to study the time-dependent behavior of this compound. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements and conformational changes over time, often in a simulated solvent environment. This provides a dynamic picture of how the molecule behaves, including the flexibility of the ethanol (B145695) side chain and its interactions with its surroundings. MD simulations are frequently used in the study of quinoxaline derivatives to understand their interactions with biological macromolecules, such as enzymes or DNA.

Prediction of Reactivity and Stability

Computational methods provide a powerful lens for examining the reactivity and stability of this compound. By modeling the molecule's electronic structure and energy landscape, it is possible to predict its behavior in chemical reactions and its inherent stability.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. ajchem-a.com

For quinoxaline derivatives, Density Functional Theory (DFT) calculations, often using the B3LYP functional, are employed to determine these orbital energies. arabjchem.orgbhu.ac.in A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com In studies of structurally similar quinoline (B57606) and quinoxaline compounds, the HOMO is typically localized on the quinoxaline ring, while the LUMO may involve other parts of the molecule, such as substituent groups. arabjchem.org For a related quinoline derivative, ethyl 2-(quinolin-2-yl)acetate, the HOMO-LUMO energy gap was calculated to be 4.83 eV, indicating moderate chemical stability. Another study on a different quinoxaline derivative reported a frontier orbital gap of 4.216 eV. uctm.edu These findings suggest that this compound likely possesses a comparable energy gap, reflecting its own reactivity profile.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) | Description |

| EHOMO | ~ -6.6 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | ~ -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ~ 4.8 eV | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. |

Note: The values presented are predictive and based on computational studies of structurally similar quinoline and quinoxaline derivatives.

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. ajchem-a.com The MEP map uses a color spectrum to represent different electrostatic potential values. Regions with a negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas with a positive potential (colored blue) are electron-poor and prone to nucleophilic attack. ajchem-a.comiucr.org

In quinoxaline derivatives, MEP analyses consistently show negative potential regions concentrated around the nitrogen atoms of the quinoxaline ring and the oxygen atom of the ethanol side chain. sci-hub.se These areas are identified as the primary sites for hydrogen-bond accepting and electrophilic interactions. iucr.org Conversely, positive potential is generally observed around the hydrogen atoms, particularly the hydroxyl proton of the ethanol group, marking them as hydrogen-bond donor sites. bhu.ac.in This distribution of charge highlights the molecule's potential for engaging in specific intermolecular interactions, which is fundamental to its chemical behavior. sci-hub.se

Thermodynamic and Kinetic Stability Predictions

The stability of a molecule can be assessed from both thermodynamic and kinetic perspectives. Thermodynamic stability relates to the intrinsic energy of a system at equilibrium, while kinetic stability is concerned with the energy barrier that must be overcome for a reaction to occur. mdpi.com

Computational studies on related molecules, such as 2-methoxyethanol, utilize methods like DFT (e.g., M06-2X) and ab initio calculations (e.g., CBS-QB3) to investigate the potential energy surface for reactions like oxidation via hydrogen atom abstraction. nih.gov These studies calculate the energy barriers for the removal of hydrogen atoms from different positions on the molecule. For the ethanol side chain in this compound, it is predicted that the C-H bonds on the carbon adjacent to the oxygen (the α-position) would have a lower energy barrier for abstraction compared to other positions. nih.gov

Thermodynamic parameters such as Gibbs free energy, enthalpy, and entropy changes for redox processes can also be evaluated computationally, providing a comprehensive picture of the molecule's stability under various conditions. researchgate.net The distinction is crucial: a compound may be thermodynamically unstable (prone to convert to a lower-energy product) but kinetically stable (having a high activation energy barrier that prevents the reaction from occurring readily). mdpi.com

Spectroscopic Parameter Prediction

Computational chemistry offers highly reliable methods for predicting spectroscopic data, which can be used to confirm experimental findings or to understand the spectra of compounds that have not yet been synthesized or isolated.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, particularly using DFT with methods like the Gauge-Independent Atomic Orbital (GIAO), can predict ¹H and ¹³C NMR chemical shifts with remarkable accuracy. acs.orgesisresearch.org

For quinoxaline derivatives, computational predictions are compared with experimental data to validate assignments. researchgate.net In the ¹H NMR spectrum of this compound, the aromatic protons on the quinoxaline ring are expected to resonate in the region of δ 7.2–8.0 ppm. arabjchem.org The methylene (B1212753) protons (–CH₂–) of the ethanol group would appear as distinct signals, with their chemical shifts influenced by the adjacent quinoxaline ring and hydroxyl group. The hydroxyl proton's signal would be a singlet, its position being sensitive to solvent and concentration.

In the ¹³C NMR spectrum, the carbons of the quinoxaline ring would have characteristic shifts, while the carbons of the ethanol side chain (–CH₂–CH₂–OH) would also be clearly identifiable. For instance, in a similar quinoxaline derivative, the carbon of a CH₂ group adjacent to the ring appeared at δ 45.30 ppm, and a carbonyl carbon at δ 165.63 ppm. sci-hub.se Advanced machine learning algorithms, trained on large datasets of experimental spectra, can further refine these predictions, achieving mean absolute errors of less than 0.10 ppm for ¹H shifts. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ ppm) | Notes |

| ¹H | 7.2 - 8.1 | Aromatic protons of the quinoxaline ring. |

| ¹H | ~ 4.0 | Methylene protons (–CH₂–) adjacent to the quinoxaline ring. |

| ¹H | ~ 3.0 | Methylene protons (–CH₂–) adjacent to the hydroxyl group. |

| ¹H | Variable | Hydroxyl proton (–OH), position depends on solvent and concentration. |

| ¹³C | 120 - 155 | Aromatic carbons of the quinoxaline ring. |

| ¹³C | ~ 60 | Carbon of the –CH₂–OH group. |

| ¹³C | ~ 45 | Carbon of the –CH₂– group attached to the ring. |

Note: These are estimated values based on data from similar quinoxaline structures and general principles of NMR spectroscopy. arabjchem.orgsci-hub.se Actual values may vary.

Theoretical IR Vibrational Frequency Calculations

Infrared (IR) spectroscopy identifies functional groups within a molecule through their characteristic vibrational frequencies. DFT calculations are widely used to compute these vibrational frequencies. researchgate.net To improve agreement with experimental data, which is typically recorded in the solid phase, calculated frequencies (from gas-phase models) are often multiplied by a scaling factor. acs.org

For this compound, theoretical calculations would predict several key vibrational modes.

O–H Stretching: A broad band characteristic of the hydroxyl group, predicted in the region of 3100–3700 cm⁻¹. The exact position and shape are influenced by hydrogen bonding. researchgate.net

C–H Stretching: Aromatic C–H stretching vibrations from the quinoxaline ring are expected around 3000–3100 cm⁻¹. Aliphatic C–H stretching from the ethanol side chain would appear just below 3000 cm⁻¹. researchgate.net

C=N and C=C Stretching: Vibrations from the quinoxaline ring's double bonds would be found in the 1450–1620 cm⁻¹ region.

C–O Stretching: The stretching vibration of the carbon-oxygen bond in the ethanol group would likely appear in the 1000–1200 cm⁻¹ range. esisresearch.org

These theoretical calculations not only help in assigning the bands observed in an experimental IR spectrum but also provide a deeper understanding of the molecule's vibrational dynamics. esisresearch.org

Reactivity and Derivatization Chemistry of 2 Quinoxalin 2 Yl Ethanol

Reactions Involving the Primary Hydroxyl Group

The primary hydroxyl group (-OH) on the ethyl side chain is a versatile functional handle that readily participates in reactions typical of primary alcohols. These transformations allow for the introduction of various functional groups, significantly altering the molecule's physical and chemical properties.

The hydroxyl group of 2-(quinoxalin-2-yl)ethanol can be readily converted into ester and ether linkages, which are fundamental transformations in organic synthesis.

Esterification: The formation of esters is commonly achieved through the Fischer esterification method. This reaction involves treating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.com The reaction is an equilibrium process, and often, the alcohol is used in excess or water is removed to drive the reaction toward the product. masterorganicchemistry.com

Etherification: The Williamson ether synthesis provides a classic route to ethers from alcohols. This method typically involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. researchgate.net This allows for the introduction of a variety of alkyl or aryl groups.

| Reaction Type | Reagents | Product |

|---|---|---|

| Fischer Esterification | R-COOH, H⁺ (catalyst) | 2-(Quinoxalin-2-yl)ethyl ester |

| Williamson Ether Synthesis | 1. NaH 2. R-X (alkyl halide) | 2-(2-alkoxyethyl)quinoxaline |

The primary alcohol functionality of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used to convert primary alcohols to aldehydes, halting the oxidation at this stage. Stronger oxidizing agents, like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄), will oxidize the primary alcohol first to the aldehyde and then further to the corresponding carboxylic acid. sapub.orgresearchgate.net Research on the related compound, 1-(quinoxalin-2-yl)-ethanol, has demonstrated its oxidation to the corresponding ketone using CrO₃, establishing a precedent for the oxidation of alcohol substituents at the 2-position of the quinoxaline (B1680401) ring. sapub.orgresearchgate.net

| Oxidizing Agent | Product | Product Class |

|---|---|---|

| Pyridinium chlorochromate (PCC) | 2-(Quinoxalin-2-yl)acetaldehyde | Aldehyde |

| Chromium trioxide (CrO₃) | 2-(Quinoxalin-2-yl)acetic acid | Carboxylic Acid |

| Potassium permanganate (KMnO₄) | 2-(Quinoxalin-2-yl)acetic acid | Carboxylic Acid |

The hydroxyl group can be substituted with a halogen atom (Cl, Br, I) to form a haloalkane derivative. These compounds are valuable synthetic intermediates, as the halogen serves as an excellent leaving group for subsequent nucleophilic substitution reactions. Common reagents for these transformations include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination.

| Reagent | Product |

|---|---|

| Thionyl chloride (SOCl₂) | 2-(2-chloroethyl)quinoxaline |

| Phosphorus tribromide (PBr₃) | 2-(2-bromoethyl)quinoxaline |

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a wide range of functional groups with inversion of stereochemistry. wikipedia.orgmissouri.edu The reaction utilizes triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The alcohol is activated by the reagents, allowing it to be displaced by a nucleophile. organic-chemistry.org

For this compound, this reaction provides access to esters, ethers, and other derivatives under mild conditions. The nucleophile employed should generally have a pKa of less than 13 to be effective. wikipedia.org

| Nucleophile | Reagents | Product Class |

|---|---|---|

| Carboxylic Acid (R-COOH) | PPh₃, DEAD | Ester |

| Phenol (Ar-OH) | PPh₃, DEAD | Phenyl Ether |

| Phthalimide | PPh₃, DEAD | Phthalimide derivative (amine precursor) |

Reactions at the Quinoxaline Heterocycle

The quinoxaline ring system possesses a distinct reactivity pattern governed by the electron-withdrawing nature of its two nitrogen atoms.

The quinoxaline nucleus is an electron-deficient aromatic system. The two nitrogen atoms in the pyrazine (B50134) ring strongly withdraw electron density from the entire heterocycle, making it significantly less reactive towards electrophiles than benzene (B151609). lkouniv.ac.in Consequently, electrophilic aromatic substitution (EAS) reactions on the quinoxaline ring are generally difficult and require harsh conditions.

The substituent at the 2-position, –CH₂CH₂OH, is a weakly activating, ortho-, para-directing group. However, its influence is largely overshadowed by the strong deactivating effect of the pyrazine ring. Substitution is therefore expected to occur preferentially on the benzene portion of the heterocycle (the carbocyclic ring). The most likely positions for electrophilic attack are C-5 and C-8, as they are furthest from the deactivating influence of the nitrogen atoms. Common EAS reactions like nitration or halogenation would require forcing conditions, such as the use of fuming sulfuric acid for sulfonation or a strong Lewis acid catalyst for halogenation. masterorganicchemistry.com

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(5-Nitroquinoxalin-2-yl)ethanol and 2-(8-Nitroquinoxalin-2-yl)ethanol |

| Bromination | Br₂, FeBr₃ | 2-(5-Bromoquinoxalin-2-yl)ethanol and 2-(8-Bromoquinoxalin-2-yl)ethanol |

| Sulfonation | Fuming H₂SO₄ | 2-(2-Hydroxyethyl)quinoxaline-5-sulfonic acid and 2-(2-Hydroxyethyl)quinoxaline-8-sulfonic acid |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-(Quinoxalin-2-yl)ethyl ester |

| 2-(2-Alkoxyethyl)quinoxaline |

| 2-(Quinoxalin-2-yl)acetaldehyde |

| 2-(Quinoxalin-2-yl)acetic acid |

| 2-(2-Chloroethyl)quinoxaline |

| 2-(2-Bromoethyl)quinoxaline |

| 1-(Quinoxalin-2-yl)-ethanol |

| 2-(5-Nitroquinoxalin-2-yl)ethanol |

| 2-(8-Nitroquinoxalin-2-yl)ethanol |

| 2-(5-Bromoquinoxalin-2-yl)ethanol |

| 2-(8-Bromoquinoxalin-2-yl)ethanol |

| 2-(2-Hydroxyethyl)quinoxaline-5-sulfonic acid |

| 2-(2-Hydroxyethyl)quinoxaline-8-sulfonic acid |

| Diethyl azodicarboxylate (DEAD) |

| Diisopropyl azodicarboxylate (DIAD) |

| Triphenylphosphine (PPh₃) |

| Pyridinium chlorochromate (PCC) |

| Chromium trioxide (CrO₃) |

| Potassium permanganate (KMnO₄) |

| Thionyl chloride (SOCl₂) |

| Phosphorus tribromide (PBr₃) |

| Sodium hydride (NaH) |

Nucleophilic Aromatic Substitution (NAS) Approaches

The quinoxaline ring system is inherently electron-deficient due to the presence of two nitrogen atoms in the pyrazine ring. This electronic characteristic makes the carbon atoms of the heterocyclic ring, particularly C2 and C3, susceptible to nucleophilic attack. Nucleophilic Aromatic Substitution (SNAr) is a primary pathway for the functionalization of quinoxalines, typically proceeding via an addition-elimination mechanism. rsc.orgwikipedia.org

In the context of this compound, SNAr reactions would typically require the presence of a good leaving group, such as a halogen, at the C3 position. The reaction involves the attack of a nucleophile on the electron-poor aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org Subsequent expulsion of the leaving group restores the aromaticity of the ring, yielding the substituted product.

The rate and feasibility of SNAr reactions on the quinoxaline core are influenced by several factors:

The nature of the leaving group: Halides are common and effective leaving groups.

The strength of the nucleophile: A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed.

Ring activation: The presence of electron-withdrawing groups on the quinoxaline ring can further enhance its electrophilicity and accelerate the substitution reaction. udayton.edu

| Factor | Description | Impact on Reactivity |

|---|---|---|

| Ring Electronics | The pyrazine moiety of quinoxaline is electron-deficient. | Activates the ring for nucleophilic attack. |

| Leaving Group | A group (e.g., Cl, Br) at the substitution site that can depart with an electron pair. | Essential for the completion of the addition-elimination mechanism. Good leaving groups increase the reaction rate. |

| Nucleophile Strength | The ability of the incoming group to donate an electron pair. | Stronger nucleophiles generally lead to faster reaction rates. |

| Solvent | The medium in which the reaction is conducted. | Polar aprotic solvents (e.g., DMSO, DMF) are often used to solvate the cation and leave the nucleophile reactive. |

Transition Metal-Catalyzed Functionalization of the Quinoxaline Core

Transition metal-catalyzed cross-coupling and C-H functionalization reactions represent powerful and modern strategies for modifying the quinoxaline core. rsc.org These methods offer a high degree of control and allow for the formation of carbon-carbon and carbon-heteroatom bonds that are otherwise difficult to access.

The nitrogen atoms in the quinoxaline ring can play a crucial role in these transformations by acting as directing groups. researchgate.net For instance, in reactions involving 2-arylquinoxalines, the N1 atom can coordinate to a metal catalyst, directing the functionalization to the ortho C-H bond of the aryl substituent. nih.gov Similar directing effects can be envisioned for functionalizing the carbocyclic part of the quinoxaline nucleus itself.

Commonly employed transition metal catalysts include palladium, rhodium, copper, and iron complexes. These catalysts can facilitate a variety of transformations, including:

Suzuki-Miyaura Coupling: Formation of C-C bonds using boronic acids.

Heck-Mizoroki Coupling: Formation of C-C bonds with alkenes.

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

Direct C-H Arylation/Alkylation: Activation and functionalization of native C-H bonds, offering a more atom-economical approach. nih.govfrontiersin.org

The this compound molecule can be functionalized on its benzene ring (positions C5-C8) via these methods, provided appropriate starting materials (e.g., halo-substituted quinoxalines) or directing group strategies are employed.

| Reaction Type | Catalyst (Example) | Reactants | Bond Formed |

|---|---|---|---|

| Direct C-H Arylation | Pd(OAc)2 | Quinoxaline Derivative + Aryl Halide | C-C (Aryl) |

| Direct C-H Alkylation | CuCl | Quinoxalin-2(1H)-one + Styrene | C-C (Alkyl) |

| Direct C-H Trifluoromethylation | CuF2 | Quinoxalin-2(1H)-one + CF3SO2Na | C-CF3 |

| Direct C-H Vinylation | (NH4)2S2O8 (Oxidant) | Quinoxalin-2(1H)-one + Alkene | C-C (Vinyl) |

Cyclization Reactions Utilizing this compound

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and a quinoxaline ring system, makes it an ideal precursor for cyclization reactions to form novel heterocyclic structures. These reactions leverage the reactivity of the ethanol (B145695) side chain to forge new rings.

Intramolecular Cyclization Strategies

Intramolecular cyclization involves the reaction of the terminal hydroxyl group of the ethanol side chain with an electrophilic center within the same molecule. This strategy is highly effective for constructing fused ring systems, as the proximity of the reacting groups favors the cyclization process.

A common approach involves introducing an appropriate electrophilic site or a leaving group at the C3 position of the quinoxaline ring. The hydroxyl group can then act as an intramolecular nucleophile to attack this position, leading to the formation of a new ring fused to the quinoxaline core. For example, a derivative such as 3-chloro-2-(2-hydroxyethyl)quinoxaline could undergo an intramolecular Williamson ether synthesis-type reaction upon treatment with a base to yield a dihydrofuro[2,3-b]quinoxaline system. Such cyclizations are key steps in building complex heterocyclic frameworks from relatively simple quinoxaline precursors. nih.govrsc.org

Formation of Fused Ring Systems

The intramolecular cyclization of this compound derivatives is a direct route to the synthesis of tricyclic fused quinoxaline systems. researchgate.net Depending on the specific reaction conditions and the nature of the substituent at the C3 position, various five- or six-membered heterocyclic rings can be fused to the pyrazine ring of the quinoxaline.

One of the most prominent examples is the formation of furo[2,3-b]quinoxaline (B11915687) derivatives. arkat-usa.org These compounds can be synthesized from various quinoxaline precursors, and strategies involving the cyclization of a 2-hydroxyethyl side chain represent a viable synthetic pathway. The resulting fused systems often exhibit unique photophysical and biological properties, making them attractive targets in drug discovery and materials science. Other fused systems, such as pyrimidothienoquinoxalines and oxadizolylthienoquinoxalines, have also been synthesized from functionalized quinoxaline precursors, highlighting the versatility of cyclization strategies in generating diverse chemical scaffolds. scispace.com

Reaction Mechanisms of this compound Transformations

Understanding the reaction mechanisms is fundamental to controlling the outcome of chemical transformations and optimizing reaction conditions.

Elucidation of Reaction Pathways

Nucleophilic Aromatic Substitution (SNAr): The mechanism for SNAr on a quinoxaline derivative proceeds through a two-step addition-elimination pathway.

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (e.g., C3). This forms a non-aromatic, negatively charged intermediate (a Meisenheimer complex), where the negative charge is delocalized over the ring system, particularly onto the nitrogen atoms and any electron-withdrawing groups.

Elimination: The leaving group is expelled, and the aromaticity of the quinoxaline ring is restored, yielding the final substituted product. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step.

Transition Metal-Catalyzed C-H Functionalization: While mechanisms vary depending on the specific catalyst and reaction type, a general catalytic cycle for a palladium-catalyzed direct arylation often involves:

C-H Activation: The catalyst coordinates to the quinoxaline, often directed by a nitrogen atom, and cleaves a C-H bond to form a palladacycle intermediate.

Oxidative Addition: The aryl halide reactant adds to the palladium center.

Reductive Elimination: The two organic fragments (the quinoxaline and the aryl group) couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the active catalyst.

Intramolecular Cyclization: For the formation of a fused ring like a furoquinoxaline from a 3-chloro-2-(2-hydroxyethyl)quinoxaline precursor, the mechanism is typically a base-mediated intramolecular SNAr.

Deprotonation: A base removes the proton from the terminal hydroxyl group, generating a more nucleophilic alkoxide.

Nucleophilic Attack: The tethered alkoxide attacks the C3 position of the quinoxaline ring, displacing the chloride leaving group in a single step or through a short-lived intermediate. This ring-closing step is kinetically favored due to the intramolecular nature of the reaction (intramolecular effective molarity). The result is the formation of the fused heterocyclic system. nih.gov

Lack of Specific Research Data on Transition State Analysis of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research articles and data focusing on the transition state analysis of the reactivity and derivatization chemistry of this compound. While general information on the synthesis and reactivity of the broader quinoxaline class of compounds is available, detailed computational and experimental studies concerning the transition states of reactions involving this compound are not present in the currently accessible academic databases and publications.

The investigation into reaction mechanisms, particularly the characterization of transition states, is a highly specialized area of chemical research. It often involves sophisticated computational chemistry methods (such as Density Functional Theory, DFT) and advanced kinetic studies. The current body of scientific literature does not appear to have delved into this specific aspect for this compound.

Therefore, the requested article, with its specific focus on the "Transition State Analysis" of this compound, cannot be generated at this time due to the lack of foundational research and published data on the subject. Further experimental and computational research would be required to produce the detailed findings necessary to fulfill the request.

Applications and Potential As a Chemical Synthon

Precursor in Complex Organic Synthesis

As a synthetic intermediate, 2-(Quinoxalin-2-YL)ethanol provides access to a diverse range of more complex molecular structures. Its derivatives have been explored for applications as electroluminescent materials and corrosion inhibitors.

The quinoxaline (B1680401) moiety is a cornerstone in the construction of larger, more elaborate nitrogen-containing heterocyclic systems. This compound serves as an excellent starting point for this purpose. The primary alcohol functionality can be readily converted into other functional groups (e.g., halides, aldehydes, amines), which can then participate in cyclization reactions to form fused ring systems or introduce new heterocyclic appendages.

For instance, oxidation of the ethanol (B145695) side chain to an aldehyde would yield 2-quinoxalinylacetaldehyde, a key intermediate for condensation reactions with various dinucleophiles to construct new heterocyclic rings. Alternatively, conversion of the hydroxyl group to a leaving group would enable nucleophilic substitution, allowing for the attachment of other heterocyclic units. This versatility solidifies the role of quinoxaline-based structures as foundational building blocks in medicinal and materials chemistry.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and improving atom economy. Quinoxaline derivatives have been increasingly utilized as substrates in MCRs to generate structurally diverse and biologically relevant molecules.

The structure of this compound is well-suited for participation in MCRs. The hydroxyl group can act as an internal nucleophile or be derivatized to participate in reactions like the Ugi or Passerini reactions. Furthermore, the quinoxaline ring itself can be involved in C-H functionalization tandem reactions, allowing for the simultaneous formation of multiple bonds at different positions of the molecule. This capability enables the rapid generation of complex quinoxaline-based molecular libraries for applications in drug discovery and materials science.

Ligand Design in Coordination Chemistry

The quinoxaline framework is a well-established ligand in coordination chemistry, capable of binding to a wide range of metal ions. The presence of two nitrogen atoms in the pyrazine (B50134) ring allows for various coordination modes, including monodentate, bidentate, and bridging fashions. This compound combines the N-donor properties of the quinoxaline ring with an O-donor from the ethanol side chain, making it a promising candidate for designing novel chelating ligands.

Table 1: Potential Metal Complexes with this compound

| Metal Ion | Potential Coordination Number | Potential Geometry |

|---|---|---|

| Cu(II) | 4 or 6 | Square Planar, Octahedral |

| Ni(II) | 4 or 6 | Square Planar, Octahedral |

| Co(II) | 4 or 6 | Tetrahedral, Octahedral |

| Zn(II) | 4 | Tetrahedral |

| Ir(III) | 6 | Octahedral |

This table presents hypothetical examples based on the known coordination chemistry of similar quinoxaline and N,O-donor ligands.

The coordination behavior of this compound can be diverse. While N,O-bidentate chelation is the most probable coordination mode, other possibilities exist depending on the metal ion, counter-ion, and reaction conditions. For example, it could potentially act as a monodentate ligand through one of the nitrogen atoms, similar to 2-chloroquinoxaline, leaving the hydroxyl group uncoordinated. Alternatively, under specific conditions, it might function as a bridging ligand, connecting two metal centers.

The formation of a chelate ring introduces stereochemical considerations. When coordinated to an octahedral metal center, for example, the ligand can create chiral-at-metal centers, leading to the formation of diastereomers. The specific stereochemistry of the resulting complex will be influenced by the steric and electronic properties of the ligand and any ancillary ligands present in the coordination sphere.

The development of chiral ligands is a cornerstone of asymmetric catalysis, which aims to synthesize enantiomerically pure compounds. Chiral 1,2-amino alcohols are well-known privileged scaffolds for such ligands. While this compound itself is achiral, the carbon atom bearing the hydroxyl group is a prochiral center.

This structural feature opens up avenues for its use in asymmetric synthesis. For instance:

Asymmetric modification: The prochiral alcohol can be a substrate for asymmetric transformations, such as enantioselective oxidation or substitution, to create a chiral center.

Derivatization into chiral ligands: The hydroxyl group can be used to attach a known chiral auxiliary, thereby creating a new chiral ligand system.

The resulting chiral quinoxaline-based ligands could be applied in various metal-catalyzed asymmetric reactions, such as hydrogenation, C-C bond formation, or insertion reactions. The rigid quinoxaline backbone can provide a well-defined steric environment around the metal center, which is crucial for achieving high levels of enantioselectivity.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-quinoxalinylacetaldehyde |

| 2-chloroquinoxaline |

| 3-(2-oxo-2-p-tolylethyl)quinoxalin-2(1H)-one |

| 2-(2′pyridyl) quinoxaline |

| 2-methylquinoxaline |

| 2-(Thienyl)quinoxaline |

| Quinoxaline-2(1H)-thiones |

Scaffolds for Materials Science

The unique electronic properties of the quinoxaline core, characterized by its electron-deficient pyrazine ring fused to a benzene (B151609) ring, make it a valuable component in the design of advanced materials. this compound serves as a key building block, or synthon, in this field. Its structure combines the desirable optoelectronic characteristics of the quinoxaline moiety with a versatile ethanol side chain, which provides a reactive handle for further chemical modification. This combination allows for the strategic incorporation of the quinoxaline scaffold into a variety of material architectures.

Integration into Polymer Architectures

The development of conjugated polymers containing heterocyclic aromatic units is a significant area of materials science, with applications in organic electronics such as organic light-emitting diodes (OLEDs) and photovoltaic devices. researchgate.net Quinoxaline-containing polymers are particularly noted for their thermal stability and low band gaps. researchgate.net this compound is an important precursor for integrating the quinoxaline unit into polymer chains.

The terminal hydroxyl group of the ethanol side chain is a key functional handle for polymerization. It can be readily converted into other functional groups, such as an ester. For instance, it can be reacted with acryloyl chloride or methacryloyl chloride to form the corresponding acrylate (B77674) or methacrylate (B99206) monomer. These monomers can then undergo polymerization, such as free-radical polymerization or controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT), to produce polymers with quinoxaline moieties as pendant groups. A similar strategy has been successfully employed using 2-(pyridin-2-yl)ethanol to create polymers that can be later modified. rsc.org

The incorporation of the quinoxaline unit into the polymer backbone can influence the material's electronic and photophysical properties. The electron-accepting nature of the quinoxaline ring can be used to tune the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for performance in electronic devices. researchgate.net

Table 1: Potential Polymerization Pathways for this compound This table is generated based on established chemical principles and polymerization techniques.

| Starting Compound | Reagent | Resulting Monomer | Polymerization Method | Potential Application |

|---|---|---|---|---|

| This compound | Methacryloyl chloride | 2-(Quinoxalin-2-yl)ethyl methacrylate | RAFT, GTP, Free-Radical | Organic Electronics, Coatings |

| This compound | Acryloyl chloride | 2-(Quinoxalin-2-yl)ethyl acrylate | RAFT, GTP, Free-Radical | Adhesives, Specialty Plastics |

| This compound | Ethylene oxide | Poly(ethylene glycol) derivative | Anionic Ring-Opening | Biomaterials, Drug Delivery |

Components in Functional Organic Materials

Beyond polymers, this compound is a building block for various functional organic materials, including dyes, sensors, and components for solar cells. The quinoxaline moiety is a known chromophore and its derivatives are utilized as electroluminescent materials and in dye-sensitized solar cells (DSSCs). researchgate.net